5-(6-((2-Chloro-6-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole
Description
Properties
IUPAC Name |
5-[6-[(2-chloro-6-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3S2/c1-9-16(23-10(2)19-9)14-6-7-15(21-20-14)22-8-11-12(17)4-3-5-13(11)18/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHARPMOZYFNUOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(6-((2-Chloro-6-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole typically involves multi-step organic reactions. The starting materials often include 2-chloro-6-fluorobenzyl chloride and 2,4-dimethylthiazole. The synthetic route may involve the following steps:
Nucleophilic Substitution: The reaction between 2-chloro-6-fluorobenzyl chloride and a nucleophile to form the 2-chloro-6-fluorobenzylthio intermediate.
Cyclization: The intermediate undergoes cyclization with pyridazine derivatives under specific conditions to form the desired compound.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
5-(6-((2-Chloro-6-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound.
Substitution: The compound can participate in substitution reactions, particularly at the thiazole ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Research indicates that compounds similar to 5-(6-((2-Chloro-6-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole exhibit significant biological activities, including:
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms.
- Antimicrobial Activity : It displays effectiveness against a range of pathogens.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.
Study 1: Anticancer Activity
In a study by Evren et al. (2019), derivatives of thiazole were synthesized and tested for their anticancer properties. The study highlighted that compounds with structural similarities to this compound exhibited strong selectivity against A549 lung cancer cells with IC50 values comparable to established chemotherapeutics.
Study 2: Mechanistic Insights
Research conducted by Zhang et al. (2020) focused on the molecular interactions of thiazole derivatives with Bcl-2 proteins. Modifications in the phenyl ring led to enhanced binding affinity, correlating with increased cytotoxicity against cancer cells.
Summary of Biological Activities
| Activity Type | Notable Findings |
|---|---|
| Anticancer | Significant reduction in cell viability in A549 cells (IC50 values < 10 µM) |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production |
Mechanism of Action
The mechanism of action of 5-(6-((2-Chloro-6-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-((2-Chloro-6-fluorobenzyl)thio)-5-(pyrazin-2-yl)-1,3,4-thiadiazole (2g)
- Structural Similarities : Shares the 2-chloro-6-fluorobenzylthio group and a sulfur-containing heterocycle (1,3,4-thiadiazole vs. thiazole in the target compound).
- Key Differences : The pyrazine ring (in 2g) versus pyridazine-thiazole fusion in the target compound. Pyrazine is a six-membered di-aza ring, while pyridazine has adjacent nitrogen atoms, altering electronic properties.
- Implications: Thiadiazoles are known for higher metabolic stability compared to thiazoles, but the dimethyl substitution on the thiazole in the target compound may enhance steric hindrance and lipophilicity.
5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole
- Structural Similarities : Contains a fused thiazolo-triazole system, analogous to the pyridazine-thiazole core in the target compound.
- Key Differences : The substituent is a 2,4-difluorophenyl group instead of a 2-chloro-6-fluorobenzylthio chain. Fluorine’s electronegativity vs. chlorine’s polarizability may influence binding affinity in biological targets.
- Molecular Weight : C₁₁H₇F₂N₃S (MW: 251.25 g/mol) vs. the target compound’s larger structure (estimated MW > 350 g/mol), implying differences in bioavailability and permeability .
3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine
- Structural Similarities : Shares the pyridazine-thiazole backbone and methyl substitutions on the thiazole ring.
- Key Differences : Lacks the benzylthio substituent, instead featuring a chlorine atom on pyridazine. The absence of the benzylthio group reduces steric bulk and may lower interaction with hydrophobic binding pockets .
- Synthetic Pathway : Likely synthesized via direct coupling of pre-functionalized pyridazine and thiazole units, a strategy applicable to the target compound.
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde
- Structural Similarities : Contains the 2-chloro-6-fluorobenzyl group but as an ether (C-O-C) instead of a thioether (C-S-C).
- Key Differences : Oxygen’s higher electronegativity vs. sulfur’s larger atomic radius and lower electronegativity. Thioethers generally exhibit greater metabolic stability but lower polarity compared to ethers .
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : Lower yields in analogous compounds (e.g., 31% for 2g ) highlight the need for optimized coupling strategies, such as using advanced activating agents (e.g., HOBt/EDC as in ).
- Toxicity Predictions : Computational methods from (e.g., GUSAR-online) could predict the target compound’s toxicity, leveraging data from structurally related thioether-containing molecules.
- Biological Activity : The dimethylthiazole moiety may improve metabolic stability compared to unsubstituted thiazoles, as seen in thiazolo-triazole derivatives .
Biological Activity
5-(6-((2-Chloro-6-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole is a complex organic compound that incorporates multiple heterocyclic structures, including thiazole and pyridazine moieties. Its unique molecular composition suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: . It features a thiazole ring fused with a pyridazine unit, further substituted with a chlorofluorobenzyl thioether. The structural complexity contributes to its diverse biological activities.
Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:
- Enzyme Inhibition : The compound shows potential in inhibiting enzymes involved in critical biological pathways, such as cholinesterases (ChE), which are significant targets in Alzheimer's disease treatment .
- Antimicrobial Activity : Similar thiazole derivatives have demonstrated antibacterial and antifungal properties, suggesting that this compound may also possess such activities .
- Antitumor Effects : Thiazole-based compounds have been studied for their antitumor properties, indicating that this compound could be effective against certain cancer types .
Biological Activity Data
The following table summarizes the biological activities associated with compounds structurally related to this compound:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 5-Chloro-6-phenyldihydropyridazinone | Contains a phenyl group; lacks thiazole | Antifungal activity |
| 4-Methylthiazole | Simple thiazole structure | Antimicrobial properties |
| 1,3-Thiazole derivatives | Varying substituents on thiazole | Antitumor effects |
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazole derivatives:
- Alzheimer's Disease : A study highlighted that thiazole derivatives could ameliorate Alzheimer's pathologies by inhibiting ChE activity and amyloid-beta aggregation . These findings suggest a potential therapeutic role for this compound in neurodegenerative diseases.
- Antimicrobial Efficacy : Research on novel thiazole derivatives showed promising results against drug-resistant strains of bacteria and fungi. For instance, compounds demonstrated significant inhibition against methicillin-resistant Staphylococcus aureus and various Candida species .
- Cancer Research : The antitumor potential of thiazole derivatives has been documented in various studies. Compounds were found to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 5-(6-((2-Chloro-6-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole, and how can intermediates be characterized?
- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the pyridazine core. For example, thioether formation via nucleophilic substitution between 6-mercaptopyridazine derivatives and 2-chloro-6-fluorobenzyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Intermediate characterization should include HPLC for purity analysis (>95%), FTIR for functional group verification (e.g., C-S stretch at ~650 cm⁻¹), and ¹H/¹³C NMR to confirm regioselectivity .
Q. How can researchers optimize reaction conditions to improve yield in thioether bond formation for this compound?
- Methodological Answer : Use a fractional factorial design to test variables such as solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. NaH), and temperature (40–100°C). Monitor progress via TLC (silica gel, ethyl acetate/hexane) and quantify yields using HPLC with a C18 column . Evidence from similar thiazole syntheses suggests that polar aprotic solvents and elevated temperatures (70–80°C) enhance nucleophilic substitution efficiency .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Combine mass spectrometry (HRMS-ESI) for molecular ion confirmation, ¹⁹F NMR to verify fluorine substitution patterns, and 2D NMR (HSQC, HMBC) to resolve connectivity between the pyridazine and thiazole moieties. X-ray crystallography (as in ) may resolve ambiguities in stereoelectronic effects caused by the 2-chloro-6-fluorobenzyl group.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound against related analogs?
- Methodological Answer : Develop a panel of analogs with systematic variations (e.g., substituents on the benzyl group, thiazole methylation patterns). Use in silico docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases), followed by in vitro assays (IC₅₀ determination via fluorescence polarization). Compare results with control compounds from , which highlight the importance of halogen placement on bioactivity.
Q. What experimental approaches can resolve contradictions in reported solubility or stability data for this compound?
- Methodological Answer : Conduct comparative solubility studies in DMSO, PBS, and simulated gastric fluid (pH 1.2–6.8) using UV-Vis spectroscopy. Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring can identify degradation products. Contradictions may arise from polymorphic forms; use DSC and PXRD to detect crystalline vs. amorphous states .
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in biological systems?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model electron density distributions, focusing on the thioether bond’s susceptibility to oxidation. Compare with experimental data from ROS (reactive oxygen species) assays in cell lines. Studies on analogous thiazolo-pyrimidines suggest that electron-withdrawing groups (e.g., -Cl, -F) stabilize the thioether linkage.
Q. What strategies are effective for analyzing metabolic pathways of this compound in vitro?
- Methodological Answer : Use human liver microsomes (HLMs) with NADPH cofactor and LC-HRMS to identify phase I metabolites. For phase II metabolism, incubate with UDP-glucuronic acid or glutathione. Cross-reference with databases like METLIN and prioritize high-abundance metabolites for structural confirmation via MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
